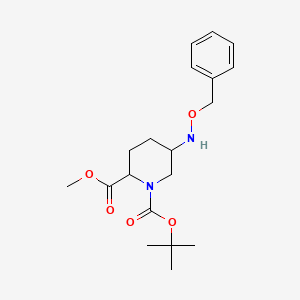
(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester is a complex organic compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a piperidine ring substituted with benzyloxyamino and carboxylic acid ester groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or diamines.
Introduction of Benzyloxyamino Group: The benzyloxyamino group can be introduced via nucleophilic substitution reactions, where a benzylamine derivative reacts with a suitable electrophile on the piperidine ring.
Esterification: The carboxylic acid groups on the piperidine ring can be esterified using reagents such as tert-butyl alcohol and methanol in the presence of acid catalysts to form the tert-butyl ester and methyl ester, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester can undergo various chemical reactions, including:
Oxidation: The benzyloxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxyamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols from ester groups.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the interactions of piperidine derivatives with biological targets, providing insights into their mechanism of action.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxyamino group can form hydrogen bonds or electrostatic interactions with active sites, while the ester groups can influence the compound’s solubility and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,5R)-5-(hydroxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester: Similar structure but with a hydroxyamino group instead of benzyloxyamino.
(2S,5R)-5-(methoxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester: Similar structure but with a methoxyamino group instead of benzyloxyamino.
Uniqueness
The presence of the benzyloxyamino group in (2S,5R)-5-(benzyloxyamino)piperidin-1,2-dicarboxylicacid1-tert-butylester2-methylester imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C19H28N2O5 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 5-(phenylmethoxyamino)piperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(23)21-12-15(10-11-16(21)17(22)24-4)20-25-13-14-8-6-5-7-9-14/h5-9,15-16,20H,10-13H2,1-4H3 |
Clé InChI |
WSPDYWKEWXLWLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)NOCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



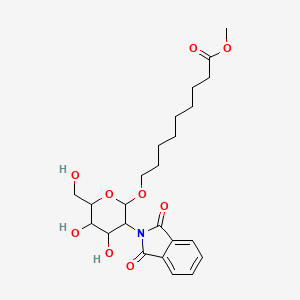
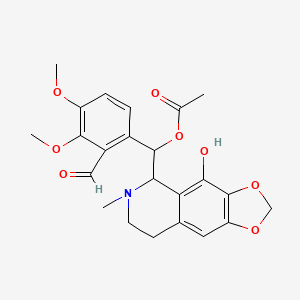
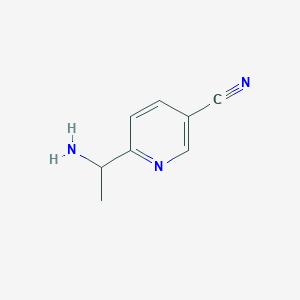
![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)

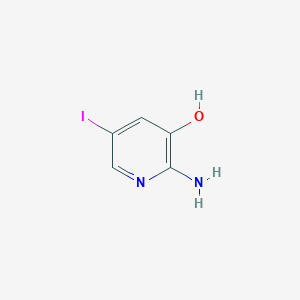
![[5-Acetamido-3-acetyloxy-6-phenylmethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15124743.png)
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)

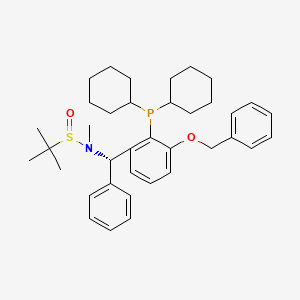

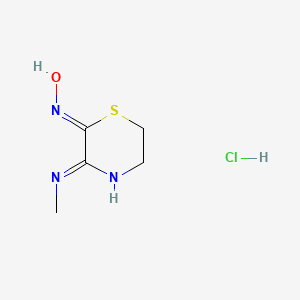
![2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15124782.png)
